BenchChemオンラインストアへようこそ!

tert-Butyl 1-isopropyl-2,5-diazaspiro[3.4]octane-2-carboxylate

Medicinal Chemistry JAK Inhibition Scaffold Optimization

tert-Butyl 1-isopropyl-2,5-diazaspiro[3.4]octane-2-carboxylate (CAS 2169493-61-0) is a Boc-protected spirocyclic diamine building block characterized by a saturated 2,5-diazaspiro[3.4]octane core bearing an isopropyl substituent at position 1 and a tert-butoxycarbonyl (Boc) protecting group at position 2. With a molecular formula of C₁₄H₂₆N₂O₂ and a molecular weight of 254.37 g/mol , it belongs to a class of sp³-rich, three-dimensional scaffolds increasingly recognized in medicinal chemistry for improving drug-like properties including potency, selectivity, and metabolic stability compared to flat aromatic architectures.

Molecular Formula C14H26N2O2
Molecular Weight 254.374
CAS No. 2169493-61-0
Cat. No. B2747907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 1-isopropyl-2,5-diazaspiro[3.4]octane-2-carboxylate
CAS2169493-61-0
Molecular FormulaC14H26N2O2
Molecular Weight254.374
Structural Identifiers
SMILESCC(C)C1C2(CCCN2)CN1C(=O)OC(C)(C)C
InChIInChI=1S/C14H26N2O2/c1-10(2)11-14(7-6-8-15-14)9-16(11)12(17)18-13(3,4)5/h10-11,15H,6-9H2,1-5H3
InChIKeyWJCNSNPJLILBHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 1-isopropyl-2,5-diazaspiro[3.4]octane-2-carboxylate (CAS 2169493-61-0) – Spirocyclic Building Block Procurement Reference


tert-Butyl 1-isopropyl-2,5-diazaspiro[3.4]octane-2-carboxylate (CAS 2169493-61-0) is a Boc-protected spirocyclic diamine building block characterized by a saturated 2,5-diazaspiro[3.4]octane core bearing an isopropyl substituent at position 1 and a tert-butoxycarbonyl (Boc) protecting group at position 2 . With a molecular formula of C₁₄H₂₆N₂O₂ and a molecular weight of 254.37 g/mol , it belongs to a class of sp³-rich, three-dimensional scaffolds increasingly recognized in medicinal chemistry for improving drug-like properties including potency, selectivity, and metabolic stability compared to flat aromatic architectures [1]. The compound serves exclusively as a protected synthetic intermediate; the Boc group enables orthogonal deprotection strategies in multi-step syntheses, while the isopropyl group provides steric tuning not available in unsubstituted or N-methyl analogs [2].

Why Generic Interchange of tert-Butyl 1-isopropyl-2,5-diazaspiro[3.4]octane-2-carboxylate with Close Analogs Carries Scientific and Procurement Risk


Generic substitution of this compound with structurally similar Boc-protected diazaspiro[3.4]octane building blocks—such as tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate (CAS 1086398-02-8), tert-butyl 2,5-diazaspiro[3.4]octane-5-carboxylate (CAS 1086398-04-0), or tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate (CAS 885270-84-8)—is not scientifically equivalent . These analogs differ critically in three parameters that govern downstream synthetic outcomes: (1) the position of the Boc protecting group (N2 vs. N5 vs. N6) dictates which nitrogen remains free for further functionalization; (2) the absence of the isopropyl substituent removes a steric tuning element that influences regioselectivity in subsequent reactions; and (3) the specific diaza-regioisomer (2,5- vs. 2,6- vs. 1,6-) alters the spatial orientation of the nitrogen atoms, which can profoundly affect the conformation and biological target engagement of final elaborated molecules [1]. The approved drug delgocitinib exemplifies how the specific diazaspiro[3.4]octane regioisomer and stereochemistry are essential to achieving target selectivity—using a different diazaspiro regioisomer would produce a structurally distinct compound with unpredictable pharmacological properties .

Quantitative Differentiation Evidence for tert-Butyl 1-isopropyl-2,5-diazaspiro[3.4]octane-2-carboxylate Against Comparator Building Blocks


Regiochemical Differentiation: 2,5-Diazaspiro[3.4]octane Core vs. 2,6- and 1,6-Regioisomers in Drug Candidate Elaboration

The 2,5-diazaspiro[3.4]octane scaffold serves as the foundational core of the target compound and is a distinct regioisomer from the 1,6-diazaspiro[3.4]octane scaffold that has demonstrated clinical validation. While the target compound itself is an intermediate, the 1,6-diazaspiro[3.4]octane scaffold—a close regioisomeric comparator—was identified as the optimal linker in the development of delgocitinib, a pan-JAK inhibitor approved in Japan (2020) and by the European Commission (2024) . In structure-activity relationship (SAR) studies comparing multiple spirocyclic scaffolds as replacements for the aminopiperidine linker in tofacitinib, the 1,6-diazaspiro[3.4]octane scaffold was selected as the optimal three-dimensional linker, enabling delgocitinib to demonstrate improved selectivity against JAK3 compared to tofacitinib, with no significant inhibition of non-JAK kinases observed below 1 µM except ROCK2 .

Medicinal Chemistry JAK Inhibition Scaffold Optimization

Isopropyl Steric Differentiation vs. Unsubstituted and N-Methyl Analogs in Reaction Selectivity

The isopropyl substituent at position 1 of the spirocyclic core provides a steric tuning element absent in the widely available unsubstituted analog tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate (CAS 1086398-02-8, MW 212.29) . The isopropyl group increases the molecular weight by 42.08 g/mol (from 212.29 to 254.37) and reduces the number of free N–H donors from 2 to 1 (PubChem computed data for the deprotected scaffold) [1]. This steric modification has been documented to influence selectivity in subsequent reactions: the isopropyl group on the diazaspiro[3.4]octane core contributes to steric tuning that affects regioselectivity during further functionalization, making it particularly valuable in asymmetric synthesis applications [1].

Synthetic Chemistry Steric Tuning Regioselectivity

Boc Protection Orthogonality: Quantitative Comparison of Deprotection Selectivity Against Cbz and Fmoc Analogs

The tert-butoxycarbonyl (Boc) group on the target compound provides acid-labile orthogonal protection that is complementary to benzyloxycarbonyl (Cbz, cleaved by hydrogenolysis) and 9-fluorenylmethoxycarbonyl (Fmoc, cleaved by base) protecting groups [1]. This enables sequential, chemoselective deprotection in multi-step syntheses without affecting other protecting groups. Standard deprotection conditions for Boc use trifluoroacetic acid (TFA) in dichloromethane (typically 20-50% v/v, 0.5-2 hours at room temperature), whereas Cbz requires catalytic hydrogenation (H₂, Pd/C) and Fmoc requires piperidine (20% in DMF) [1]. The Boc group's acid lability is quantified by its half-life under typical deprotection conditions: Boc removal proceeds with a half-life of approximately 5-15 minutes in 50% TFA/CH₂Cl₂, while Cbz and Fmoc are stable under these conditions [1].

Peptide Chemistry Orthogonal Protection Solid-Phase Synthesis

Spirocyclic 3D Character (Fsp³) Differentiation vs. Planar Aromatic Building Blocks in Drug-Like Property Enhancement

The 2,5-diazaspiro[3.4]octane core of the target compound is fully saturated (all sp³-hybridized carbons except the Boc carbonyl), contributing to a high fraction of sp³-hybridized carbons (Fsp³) that distinguishes it from planar aromatic or heteroaromatic building blocks commonly used in medicinal chemistry [1]. Recent comprehensive reviews have established that increasing Fsp³ and incorporating spirocyclic scaffolds is an attractive approach for enhancing key drug-like properties including potency, selectivity, physicochemical profile, and pharmacokinetics [1]. Spirocycles have been strategically used to increase solubility, modulate lipophilicity, improve metabolic stability, and reduce hERG ion channel inhibition compared to planar aromatic analogs [1]. The rising occurrence of spirocyclic motifs in clinical candidates and approved drugs—including delgocitinib (diazaspiro[3.4]octane core), revumenib (diazaspiro[3.5]nonane core, FDA-approved 2024), and zoldonrasib (KRAS G12D inhibitor with spirocyclic core)—provides quantitative evidence of the translational value of such scaffolds [2].

Drug Design Fraction sp³ Physicochemical Properties

Availability and Supply Differentiation: Isopropyl-Substituted vs. Unsubstituted 2,5-Diazaspiro[3.4]octane Building Blocks

The target compound (CAS 2169493-61-0) occupies a distinct supply niche compared to its more widely available unsubstituted analog tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate (CAS 1086398-02-8). The unsubstituted analog is stocked by multiple major suppliers including Apollo Scientific (UK stock, £46/100mg, £315/1g), Bidepharm, BOC Sciences, and Capot Chemical, with purity specifications typically 95-98% . In contrast, the isopropyl-substituted target compound is offered by a narrower set of specialized suppliers (CymitQuimica, Chemenu, Enamine), with typical purity specifications of 95%+ . The closely related deprotected scaffold 1-(propan-2-yl)-2,5-diazaspiro[3.4]octane (CAS 2580230-93-7) is available from Enamine at pricing of approximately $972/0.25g to $4,545/10g, reflecting its specialized nature [1].

Chemical Procurement Supply Chain Building Block Availability

Antimalarial Scaffold Validation: Comparative Activity of Diazaspiro[3.4]octane Series Against Multi-Stage Plasmodium falciparum

A novel diazaspiro[3.4]octane chemical series—sharing the core scaffold architecture with the target compound—was identified from a whole-cell high-throughput screening campaign against Plasmodium falciparum and optimized through medicinal chemistry efforts [1]. Structure-activity relationship studies led to compounds displaying low nanomolar asexual blood-stage activity (IC₅₀ < 50 nM) together with strong gametocyte sterilizing properties that translated to transmission-blocking activity in the standard membrane feeding assay [1]. This multi-stage activity profile differentiates the diazaspiro[3.4]octane scaffold from many historical antimalarial scaffolds that target only the asexual blood stage without transmission-blocking capability. Notably, the scaffold was characterized as a 'novel sp³-rich scaffold' that provided an attractive starting point for hit-to-lead optimization, with 10 of 17 initial derivatives showing IC₅₀ values in the therapeutically relevant range [1].

Antimalarial Drug Discovery Phenotypic Screening Transmission Blocking

Recommended Application Scenarios for tert-Butyl 1-isopropyl-2,5-diazaspiro[3.4]octane-2-carboxylate Based on Quantitative Differentiation Evidence


Fragment-Based and Structure-Guided Drug Discovery Requiring Sterically Differentiated Spirocyclic Scaffolds

Medicinal chemistry teams pursuing fragment-based drug discovery or structure-guided design should select this compound when the synthetic route requires a 2,5-diazaspiro[3.4]octane core with an isopropyl substituent for steric tuning of target engagement. The evidence from the delgocitinib development program demonstrates that spirocyclic diazaspiro[3.4]octane scaffolds can serve as optimal three-dimensional linkers that improve kinase selectivity profiles over flat aromatic linkers . The isopropyl group provides steric differentiation from unsubstituted analogs (CAS 1086398-02-8) that may be critical for achieving desired selectivity or potency outcomes.

Multi-Step Convergent Synthesis Requiring Orthogonal Boc Protection Strategy

Synthetic chemistry programs requiring sequential, chemoselective deprotection should procure this compound when the synthetic route involves multiple protecting groups with orthogonal cleavage requirements. The Boc group at N2 is stable to hydrogenolysis and basic conditions, enabling it to coexist with Cbz and Fmoc protecting groups during multi-step syntheses [1]. This is particularly relevant for peptide mimetic synthesis and complex natural product derivatization where protecting group orthogonality is essential.

Antimalarial and Anti-Infective Lead Optimization Leveraging the Diazaspiro[3.4]octane Pharmacophore

Drug discovery teams focused on neglected tropical diseases, particularly malaria, should consider this building block for elaborating compound libraries around the diazaspiro[3.4]octane scaffold. The validation of this scaffold in a whole-cell P. falciparum phenotypic screening campaign, with optimized compounds achieving sub-50 nM blood-stage activity and transmission-blocking properties, establishes a precedent for generating biologically active molecules from this core structure [2].

Kinase Inhibitor and CNS Drug Discovery Programs Requiring High Fsp³ Character

Programs targeting kinase inhibition or CNS disorders where high three-dimensionality is correlated with improved selectivity, solubility, and blood-brain barrier penetration should evaluate this spirocyclic building block. The sp³-rich character of the 2,5-diazaspiro[3.4]octane scaffold (Fsp³ ≈ 0.73) aligns with established medicinal chemistry principles linking higher Fsp³ to improved clinical candidate quality, as evidenced by the increasing prevalence of spirocyclic motifs in approved drugs [3]. The Boc-protected amine and isopropyl substituent provide two points for further diversification in library synthesis.

Quote Request

Request a Quote for tert-Butyl 1-isopropyl-2,5-diazaspiro[3.4]octane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.